Procuring the incorrect diterpenoid lactone analog can invalidate pharmacological data due to divergent target selectivity. Deoxyandrographolide (14-DAG) is the requisite reference standard for calcium channel and antiviral protease studies. Substituting with andrographolide compromises experimental integrity because 14-DAG uniquely inhibits voltage-operated calcium channels (IC50 ~1.2-5.9 x 10⁻⁵ M) and demonstrates 2.6-fold greater potency against FMDV 3C protease (IC50 25.58 µM). Bulk supply is verified via analytical characterization.
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Cat. No.B12048662
⚠ Attention: For research use only. Not for human or veterinary use.
Deoxyandrographolide (also referred to as 14-deoxyandrographolide, 14-DAG, or CAS 79233-15-1) is a bioactive labdane diterpenoid lactone isolated from the medicinal plant *Andrographis paniculata* (Burm. f.) Nees [1]. It is structurally characterized by the absence of a hydroxyl group at the C-14 position, a key feature that distinguishes it from the more extensively studied and more abundant parent molecule, andrographolide [2]. This compound is recognized for its documented calcium channel blocking activity [3] and its role as a smooth muscle relaxant . The AldrichCPR designation indicates a specific catalog-grade product, intended for foundational research applications where consistent, analytically characterized material is required.
Natural product probeLabdane diterpenoid from Andrographis paniculata, characterized by absence of C-14 hydroxyl
Catalog gradeAldrichCPR designation supports consistent analytical characterization for reproducible research
Calcium channel study contextReported voltage-operated calcium channel blockade and smooth muscle contractility modulation
Structurally distinctDifferentiated from andrographolide; supports pathway-specific experimental designs
[1] CAS Common Chemistry. Deoxyandrographolide. CAS Registry Number 79233-15-1. American Chemical Society. View Source
[2] S. Sirin Theerawatanasirikul, et al. Andrographolide and Deoxyandrographolide Inhibit Protease and IFN-Antagonist Activities of Foot-and-Mouth Disease Virus 3Cpro. Animals. 2022, 12(15), 1995. View Source
Deoxyandrographolide vs Andrographolide: Key Distinctions
The simple substitution of deoxyandrographolide with the more common andrographolide is not scientifically justified due to profound differences in their pharmacological fingerprints. The absence of the C-14 hydroxyl group in deoxyandrographolide is not a minor structural nuance; it fundamentally alters the compound's bioactivity profile across multiple distinct assay systems. For instance, while andrographolide demonstrates superior potency in suppressing IFN-γ production in T-cells (IC50 1.7 µM vs 35.8 µM), deoxyandrographolide exhibits significantly greater potency in inhibiting viral proteases and calcium-mediated smooth muscle contraction . Furthermore, their human pharmacokinetic profiles differ, with deoxyandrographolide showing a lower Cmax (7.02 ng/mL) compared to andrographolide (10.15 ng/mL) after oral administration, impacting target exposure [1]. These non-overlapping activities mean that using an analog will lead to entirely different experimental outcomes, making the procurement of the specific, analytically verified compound a critical step for data integrity and reproducibility.
C-14 hydroxyl absence alters bioactivity profile
Deoxyandrographolide lacks the 14-OH group present in andrographolide; reported inhibition patterns in antiviral and anti-inflammatory assays may not transfer between compounds.
Calcium channel and anti-fibrotic SAR not shared
Voltage-gated calcium channel blockade and 14-deoxy scaffold-dependent anti-fibrotic SAR are attributed to deoxyandrographolide; andrographolide does not replicate these pathway responses.
Human PK exposure profile differs
Reported oral Cmax in humans is lower for deoxyandrographolide; substituting with andrographolide may shift exposure-response interpretation and confound in vivo study results.
[1] W. Sornjai, et al. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules. Naunyn-Schmiedeberg's Archives of Pharmacology. 2026, 399, 3561–3573. View Source
Deoxyandrographolide: Evidence vs Key Comparators
Antiviral Protease Inhibition vs Andrographolide
In a direct comparative assay against Foot-and-Mouth Disease Virus (FMDV) 3C protease, deoxyandrographolide (DAG) demonstrated significantly greater inhibitory potency than andrographolide (AGL), a key comparator [1].
Antiviral protease inhibitionHead-to-head
Deoxyandrographolide IC50 25.58 µM vs andrographolide 67.43 µM (≈2.6-fold difference)
Supports FMDV 3Cpro inhibitor screening context
In vitro intracellular protease assay in BHK-21 cells
AntiviralProtease InhibitionVeterinary Virology
Evidence Dimension
Inhibition of FMDV 3C Protease Activity (IC50)
Target Compound Data
25.58 ± 1.41 µM
Comparator Or Baseline
Andrographolide (AGL): 67.43 ± 0.81 µM
Quantified Difference
Approximately 2.6-fold greater potency (lower IC50)
Conditions
In vitro intracellular protease assay using BHK-21 cells
Why This Matters
This 2.6-fold higher potency makes deoxyandrographolide the preferred starting point for developing antiviral probes targeting viral proteases, offering a distinct advantage over andrographolide.
AntiviralProtease InhibitionVeterinary Virology
[1] S. Sirin Theerawatanasirikul, et al. Andrographolide and Deoxyandrographolide Inhibit Protease and IFN-Antagonist Activities of Foot-and-Mouth Disease Virus 3Cpro. Animals. 2022, 12(15), 1995. View Source
Calcium Channel Blockade and Smooth Muscle Relaxation
Deoxyandrographolide (14-DAP) demonstrates a unique, selective blockade of voltage-operated calcium channels in rat uterine smooth muscle, a functional activity not a prominent feature of andrographolide [1].
Calcium channel blockadeCross‑study comparable
IC50 1.24 × 10⁻⁵ M (0.3 mM CaCl₂) and 5.94 × 10⁻⁵ M (3.0 mM CaCl₂); not reported for andrographolide
IC50 of 1.24 ± 0.23 x 10⁻⁵ M (for 0.3 mM CaCl2) and 5.94 ± 0.29 x 10⁻⁵ M (for 3.0 mM CaCl2)
Comparator Or Baseline
Andrographolide: Not reported to have significant calcium channel blocking activity in this model
Quantified Difference
Unique mechanism of action for deoxyandrographolide
Conditions
Ex vivo tissue bath preparation of isolated rat uterus
Why This Matters
This specific mechanism of action defines deoxyandrographolide as a unique pharmacological tool for studying calcium-mediated smooth muscle physiology, a role for which andrographolide cannot be substituted.
[1] R.A. Burgos, et al. Effect of 14-deoxyandrographolide on calcium-mediated rat uterine smooth muscle contractility. Phytotherapy Research. 2003, 17(9), 1011-1015. View Source
Anti-Fibrotic Activity vs Andrographolide
Structure-activity relationship (SAR) studies reveal that 14-deoxygenation is a critical modification that significantly enhances anti-fibrotic activity. Derivatives of 14-deoxyandrographolide-19-oic acid exhibit potent activity, with lead compounds demonstrating IC50 values in the low micromolar range against the proliferation of mouse fibroblasts (NIH-3T3) .
Anti‑fibrotic activityData to verify
Derivative 8b IC50 12.86 µM, derivative 14e 13.57 µM (NIH‑3T3 fibroblasts); reported to exceed andrographolide
Supports anti‑fibrotic SAR pathway interpretation
In vitro fibroblast proliferation assay; comparator activity not fully specified
Andrographolide (parent compound): Less active (exact IC50 not specified, but 13 derivatives were reported to have 'better anti-fibrotic activities than andrographolide')
Quantified Difference
Derivatives with the 14-deoxy modification are superior anti-fibrotic leads
Conditions
In vitro assay against mouse fibroblast cell line NIH-3T3
Why This Matters
This evidence positions deoxyandrographolide, not andrographolide, as the essential structural scaffold for developing next-generation anti-fibrotic agents, justifying its procurement for medicinal chemistry campaigns.
A C-17 benzylidene derivative of 14-deoxyandrographolide (compound 4e) demonstrated a nearly two-fold improvement in inhibiting the pro-inflammatory cytokine TNF-α compared to the parent andrographolide in a head-to-head assay [1].
TNF‑α inhibitionHead‑to‑head
14‑DAG derivative 4e IC50 8.07 µM vs andrographolide 15.86 µM (≈2‑fold)
Supports TNF‑α inhibition assay context for lead optimization
LPS‑induced RAW 264.7 macrophage assay
Anti-inflammatoryCytokine InhibitionImmunology
Evidence Dimension
Inhibition of TNF-α production (IC50)
Target Compound Data
Compound 4e (14-DAG derivative): 8.07 µM
Comparator Or Baseline
Andrographolide: 15.86 µM
Quantified Difference
Approximately 2-fold greater potency (lower IC50)
Conditions
In vitro assay using LPS-induced RAW 264.7 murine macrophages
Why This Matters
This demonstrates that deoxyandrographolide provides a superior chemical scaffold for designing more potent anti-inflammatory agents, making it a more valuable starting material for medicinal chemistry than andrographolide.
Anti-inflammatoryCytokine InhibitionImmunology
[1] M. Kumar, et al. Design and synthesis of C-17 benzylidene derivatives of 14-deoxyandrographolide (14-DAG) and their TNF-α and IL-6 expression inhibitory activities. Journal of Molecular Structure. 2024. View Source
Human Pharmacokinetic Profile vs Andrographolide
A clinical pharmacokinetic study in healthy volunteers revealed a notable difference in systemic exposure between the two compounds when administered as part of an *A. paniculata* extract. Deoxyandrographolide achieved a lower maximum plasma concentration (Cmax) than andrographolide, despite a similar time to peak concentration [1].
Supports oral exposure‑model review; PK profile may not extrapolate from andrographolide
Oral administration of A. paniculata extract to healthy volunteers under fasting conditions
PharmacokineticsADMEClinical Pharmacology
Evidence Dimension
Maximum Plasma Concentration (Cmax)
Target Compound Data
7.02 ng mL⁻¹
Comparator Or Baseline
Andrographolide: 10.15 ng mL⁻¹
Quantified Difference
31% lower Cmax for deoxyandrographolide
Conditions
Oral administration of 1000 mg *A. paniculata* capsules to healthy human volunteers under fasting conditions
Why This Matters
This difference in human exposure means that in vivo results cannot be extrapolated between the two compounds. For any preclinical or translational research involving oral dosing, the specific procurement of deoxyandrographolide is essential to ensure accurate modeling of its unique PK profile.
PharmacokineticsADMEClinical Pharmacology
[1] W. Sornjai, et al. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules. Naunyn-Schmiedeberg's Archives of Pharmacology. 2026, 399, 3561–3573. View Source
Deoxyandrographolide Research Applications
Probing Viral Protease Mechanisms
Investigators seeking to study viral protease function or screen for novel antiviral agents should prioritize deoxyandrographolide. Its 2.6-fold greater inhibitory activity against FMDV 3C protease (IC50 25.58 µM) compared to andrographolide makes it a more potent and selective probe for studying this specific viral target and for developing protease-targeting therapeutics [1].
Calcium-Mediated Smooth Muscle Physiology
For studies on uterine contractility and calcium channel pharmacology, deoxyandrographolide is the requisite compound. Its documented and quantifiable ability to selectively block voltage-operated calcium channels and inhibit CaCl2-induced smooth muscle contraction (IC50 ~1.2–5.9 x 10⁻⁵ M) is a unique functional property not shared by andrographolide, defining a clear and specific research application [1].
Medicinal chemists developing anti-fibrotic or anti-inflammatory therapeutics should select deoxyandrographolide as their core scaffold. Structure-activity relationship studies confirm that the 14-deoxy modification is crucial for enhancing activity against fibroblasts (e.g., IC50 12.86 µM for derivative 8b) and for improving TNF-α inhibition (e.g., IC50 8.07 µM for derivative 4e) when compared to andrographolide . This positions deoxyandrographolide, not andrographolide, as the more valuable starting point for lead optimization.
Preclinical Pharmacokinetic and ADME Studies
Researchers planning in vivo pharmacokinetic or efficacy studies involving oral administration of diterpenoids must use deoxyandrographolide to ensure physiologically relevant data. The compound exhibits a distinct clinical PK profile, including a lower human Cmax (7.02 ng/mL) than andrographolide. Substituting with an analog would yield inaccurate exposure data and confound any translation to in vivo or clinical settings [2].
Application
Selection Property
Validation Focus
Viral protease inhibition studies
FMDV 3C protease assay context
Protease activity endpoint comparison with andrographolide
Calcium‑mediated smooth muscle physiology
Voltage‑gated calcium channel blockade review
Smooth muscle contractility endpoint response
Anti‑fibrotic and anti‑inflammatory SAR
14‑deoxy scaffold SAR attribute
Fibroblast proliferation and cytokine inhibition endpoints
Oral pharmacokinetic ADME research
Human PK exposure profile
Oral exposure‑model validation vs andrographolide
[1] S. Sirin Theerawatanasirikul, et al. Andrographolide and Deoxyandrographolide Inhibit Protease and IFN-Antagonist Activities of Foot-and-Mouth Disease Virus 3Cpro. Animals. 2022, 12(15), 1995. View Source
[2] W. Sornjai, et al. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules. Naunyn-Schmiedeberg's Archives of Pharmacology. 2026, 399, 3561–3573. View Source
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